![molecular formula C12H17Cl2NO B2646765 4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride CAS No. 128623-08-5](/img/structure/B2646765.png)
4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride” is a chemical compound with the CAS Number: 128623-08-5 . It has a molecular weight of 262.18 . The IUPAC name for this compound is 4- (3- (chloromethyl)benzyl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO.ClH/c13-9-11-2-1-3-12 (8-11)10-14-4-6-15-7-5-14;/h1-3,8H,4-7,9-10H2;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is stored at a temperature of 4 degrees .科学的研究の応用
Synthesis and Biological Activity : Morpholine derivatives have been synthesized for a variety of biological activities. For example, compounds have been developed for their antibacterial, antioxidant, and anti-TB properties, with one compound showing remarkable activity against tuberculosis with a MIC of 3.12 μg/ml and superior antimicrobial activity compared to standards (Mamatha S.V et al., 2019). These findings suggest that morpholine derivatives can be promising leads for developing new therapeutic agents.
Chemical Synthesis and Characterization : The synthesis and structural characterization of morpholine derivatives have been reported, highlighting their potential as intermediates in the synthesis of complex molecules. For instance, novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were synthesized for potential topical drug delivery, demonstrating enhanced skin permeation (J. Rautio et al., 2000). This illustrates the utility of morpholine derivatives in developing novel drug delivery systems.
Catalysis : Morpholine derivatives have been explored as catalysts in chemical reactions. For example, palladium(II) complexes containing morpholine ligands have shown promise as potent catalysts for the Heck reaction, demonstrating high turnover numbers (TON) and turnover frequencies (TOF) (Pradhumn Singh et al., 2013). This highlights their potential application in facilitating efficient organic transformations.
Antimicrobial Modulation : Research has also focused on modulating the antibiotic activity of compounds against multidrug-resistant strains. For example, 4-(Phenylsulfonyl) morpholine showed modulating activity, enhancing the effectiveness of antibiotics against resistant Pseudomonas aeruginosa strains (M. A. Oliveira et al., 2015). This suggests the potential of morpholine derivatives in addressing antibiotic resistance.
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
特性
IUPAC Name |
4-[[3-(chloromethyl)phenyl]methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14;/h1-3,8H,4-7,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVZCSRMKWWNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride | |
CAS RN |
128623-08-5 |
Source


|
| Record name | 4-{[3-(chloromethyl)phenyl]methyl}morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646682.png)
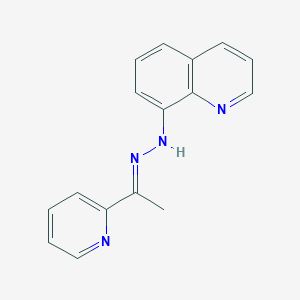
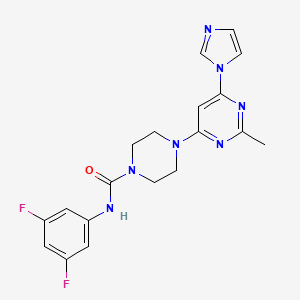
![3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2646687.png)
![3-Methoxy-N-methyl-N-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2646688.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2646690.png)
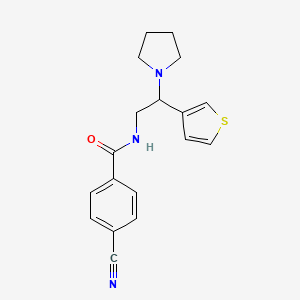

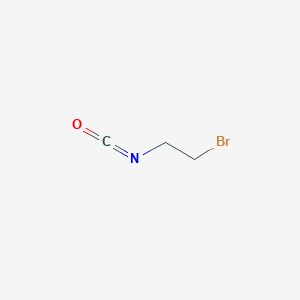
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride](/img/structure/B2646696.png)
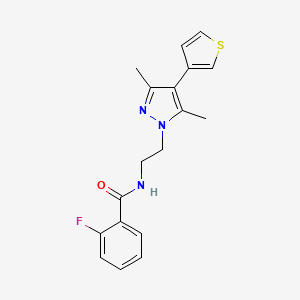
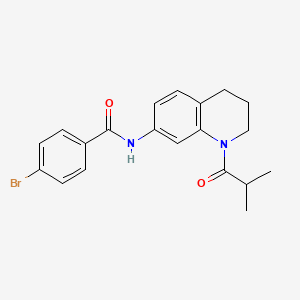
![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride](/img/structure/B2646704.png)
![N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2646705.png)